molecular formula C20H21NO5 B1231204 Buntanine CAS No. 119116-85-7

Buntanine

Cat. No. B1231204
CAS RN: 119116-85-7
M. Wt: 355.4 g/mol
InChI Key: XUUGIWDILRFFER-UHFFFAOYSA-N
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Description

Buntanine is a prenylated acridone alkaloid . It has a molecular formula of C20H21NO5 . It was isolated from the root bark of Citrus grandis .


Molecular Structure Analysis

The molecular structure of Buntanine consists of 20 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The average mass of Buntanine is 355.384 Da and the mono-isotopic mass is 355.141968 Da .


Physical And Chemical Properties Analysis

Buntanine has a molecular formula of C20H21NO5 . The average mass of Buntanine is 355.384 Da and the mono-isotopic mass is 355.141968 Da . Unfortunately, there is no further information available on the physical and chemical properties of Buntanine.

Scientific Research Applications

Antioxidant Activity in Citrus

Buntanine, identified in Citrus sinensis (commonly known as sweet orange), has shown potential in modulating P-glycoprotein activity. This finding suggests its role in influencing drug absorption and disposition in the body, possibly impacting the effectiveness of certain medications (Bayet et al., 2007).

Potential in Fruit Preservation and Health Supplements

The antioxidant properties of buntan (Citrus grandis Osbeck), which likely include buntanine, were evaluated for their potential use in preserving fruit juices and essential oil food products. This research also indicates potential applications of buntanine in health supplements, particularly due to its antioxidant capabilities (Mokbel & Hashinaga, 2006).

properties

CAS RN

119116-85-7

Product Name

Buntanine

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

1,3,6-trihydroxy-5-methoxy-10-methyl-2-(3-methylbut-2-enyl)acridin-9-one

InChI

InChI=1S/C20H21NO5/c1-10(2)5-6-11-15(23)9-13-16(18(11)24)19(25)12-7-8-14(22)20(26-4)17(12)21(13)3/h5,7-9,22-24H,6H2,1-4H3

InChI Key

XUUGIWDILRFFER-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(N2C)C(=C(C=C3)O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(N2C)C(=C(C=C3)O)OC)O)C

melting_point

247-249°C

Other CAS RN

119116-85-7

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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